Danofloxacin

Description

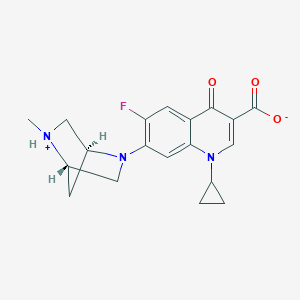

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLVECGLEOSESV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112398-08-0 | |

| Record name | Danofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112398-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112398080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CU1YS91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danofloxacin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] It is primarily utilized in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it details standardized experimental protocols for the evaluation of its antimicrobial efficacy and outlines key analytical methods for its quantification.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid, is a third-generation fluoroquinolone.[1][2] Its chemical structure is characterized by a central quinolone ring system. The presence of a fluorine atom at position 6 and a cyclopropyl group at position 1 are key for its antibacterial potency.[3]

The key physicochemical properties of this compound and its mesylate salt are summarized in the table below.

| Property | This compound | This compound Mesylate | Reference(s) |

| Chemical Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₂₀FN₃O₃ · CH₄O₃S | [1][4] |

| Molecular Weight | 357.39 g/mol | 453.49 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | Crystalline solid | [1][6] |

| Melting Point | 263°C | 328°C | [1] |

| Solubility | Water: 172-205 g/LAcetic Acid: 90-500 g/LDMSO: 10-33 g/LMethanol: 1-10 g/LEthanol: <0.1 g/LAcetone: <0.1 g/L | DMSO: ~25 mg/mLWater: ~20 mg/mL | [1][6] |

| UVmax | 282 nm (acid), 278 nm (base) | 236, 282, 351 nm | [1][6] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic acid, methanesulfonate | [4][5][6] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9]

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

-

Inhibition of DNA Supercoiling: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.[5][7] this compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to double-strand breaks.

-

Disruption of Chromosome Segregation: Topoisomerase IV is essential for the decatenation of daughter chromosomes following DNA replication. By inhibiting this enzyme, this compound prevents the proper segregation of replicated DNA into daughter cells, leading to cell death.[7]

References

- 1. This compound [fao.org]

- 2. This compound Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. toku-e.com [toku-e.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

The Synthesis and Discovery of Danofloxacin Mesylate: A Technical Guide

Introduction

Danofloxacin mesylate is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[3][4] Its primary application is in the treatment of respiratory diseases in cattle, swine, and chickens.[3][5] Developed by Pfizer in the early 1990s, this compound mesylate has become a significant tool in managing bacterial infections in livestock due to its potent bactericidal action and favorable pharmacokinetic profile.[6] The mesylate salt form enhances the solubility and stability of the parent compound, this compound.[7]

Core Synthesis Pathway

The chemical synthesis of this compound mesylate is a multi-step process that involves the preparation of a quinolone core and a chiral bicyclic amine side-chain, followed by their coupling and subsequent salt formation.[7][8] The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, which is derived from trans-4-hydroxy-L-proline.[8]

Caption: Synthesis pathway of this compound Mesylate.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11][12] By binding to these enzymes, this compound traps them in a complex with the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted inhibition of bacterial topoisomerases is a hallmark of the fluoroquinolone class of antibiotics.[9][13] Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by fluoroquinolones at therapeutic concentrations.[13]

Caption: Mechanism of action of this compound.

Physicochemical Properties

The physical and chemical properties of this compound and its mesylate salt are summarized in the table below.

| Property | This compound | This compound Mesylate | Reference(s) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [5] |

| Molecular Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₂₀FN₃O₃ • CH₄O₃S | [5] |

| Molecular Weight | 357.39 g/mol | 453.49 g/mol | [5] |

| Melting Point | 263°C | 328°C | [5] |

| Solubility (in water) | 172-205 g/L | ~20 mg/mL | [5][14] |

| Solubility (in DMSO) | 10-33 g/L | ~25 mg/mL | [5][14] |

| UVmax | 282 nm (acid), 278 nm (base) | - | [5] |

| Optical Rotation | +197° (1S, 4S enantiomer) | - | [5] |

Antibacterial Spectrum and Efficacy

This compound is effective against a broad range of veterinary pathogens. Its in vitro activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Pathogen | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma spp. | 0.008 - 0.5 | 0.008 - 0.5 | [9][15] |

| Pasteurella multocida | 0.00375 - 0.125 | 0.125 | [9][16] |

| Mannheimia haemolytica | - | 0.125 | [11][16] |

| Haemophilus somnus | - | 0.125 | [16][17] |

| Escherichia coli | - | - | [9] |

| Salmonella spp. | - | - | [9] |

| Staphylococcus aureus | - | - | [9] |

| Aeromonas hydrophila | - | 1.0 | [18] |

| Pseudomonas spp. | - | 1.0 | [18] |

Pharmacokinetic Profile

This compound is rapidly absorbed and widely distributed in tissues following administration to various animal species. The pharmacokinetic parameters can vary depending on the species, dosage, and route of administration.

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |

| Cattle | 1.25 mg/kg IM | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~101 | [5][19] |

| Cattle | 1.25 mg/kg SC | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~94 | [5][16] |

| Pigs | 2.5 mg/kg IM | - | - | 6.61 | - | [20] |

| Chickens | 5 mg/kg (oral) | 0.21 (plasma) | - | 5-6 | - | [5][19] |

| Horses | 5 mg/kg IV | - | - | 8.00 | - | [21] |

| Horses | 5 mg/kg IM | 1.37 | - | - | ~100 | [21] |

| Koi | - | 8.3157 | ~0.75 | 15 | - | [18] |

| Lambs | 6 mg/kg SC | 2.42 | - | - | - | [2] |

Experimental Protocols

Synthesis of this compound Mesylate

This protocol is a generalized representation based on published synthesis routes.[8]

-

Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Side-Chain):

-

Protect the nitrogen of trans-4-hydroxy-L-proline with a tosyl group.

-

Reduce the protected amino acid to a diol using a suitable reducing agent like diborane.

-

Convert the diol to a tritosylate or a mixture of tosylate and chloride derivatives.

-

Cyclize the intermediate by reacting with methylamine in a sealed vessel to form the bicyclic tosylated intermediate.

-

Remove the tosyl protecting group using anhydrous hydrogen bromide in acetic acid to yield the desired chiral side-chain.

-

-

Coupling Reaction:

-

React the synthesized side-chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

The reaction is typically carried out in a solvent such as pyridine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the nucleophilic aromatic substitution.

-

-

Formation of Mesylate Salt:

-

Dissolve the resulting this compound free base in a suitable solvent like ethanol.

-

Add one equivalent of methanesulfonic acid to the solution.

-

The this compound mesylate salt will precipitate and can be collected by filtration, followed by washing and drying.

-

Quantification of this compound in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of this compound in plasma samples.[22][23]

Caption: Workflow for HPLC analysis of this compound.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.2 mL plasma sample, add an internal standard solution (e.g., marbofloxacin).

-

Add 0.8 mL of phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Extract the analytes by adding an organic solvent like trichloromethane, followed by vortexing and centrifugation.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous solution (e.g., 0.3% triethylamine, pH 3.0) in a ratio of approximately 15:85 (v/v).[24]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The linear range is typically from 1 to 1500 ng/mL.[22]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of this compound Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound [fao.org]

- 6. CN101703469A - Preparation method and products of this compound mesylate liposome - Google Patents [patents.google.com]

- 7. This compound mesylate [sitem.herts.ac.uk]

- 8. This compound mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]

- 9. nbinno.com [nbinno.com]

- 10. toku-e.com [toku-e.com]

- 11. youtube.com [youtube.com]

- 12. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 13. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. icba-israel.com [icba-israel.com]

- 16. Clinical pharmacokinetics of parenterally administered this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. avmajournals.avma.org [avmajournals.avma.org]

- 19. fao.org [fao.org]

- 20. Preparation and evaluation of this compound mesylate microspheres and its pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pharmahealthsciences.net [pharmahealthsciences.net]

- 24. scielo.br [scielo.br]

Introduction: Classification and Overview

An In-depth Technical Guide to the Pharmacology of Danofloxacin

This compound is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2][3] As a member of the quinolone carboxylic acid class of organic compounds, it is a critically important antimicrobial agent for treating respiratory and intestinal infections in cattle, swine, and poultry.[4][5][6] this compound exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[1][7][8] Its efficacy is rooted in a precise mechanism that targets essential bacterial enzymes involved in DNA replication.[9]

Mechanism of Action

The primary mechanism of action for this compound, characteristic of the fluoroquinolone class, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for compacting the chromosome and facilitating processes like replication and transcription.[4][9] this compound binds to the enzyme-DNA complex, specifically inhibiting the ligase activity of the gyrase while leaving its nuclease function intact.[10] This traps the enzyme on the DNA, prevents the re-ligation of cleaved DNA strands, and leads to the accumulation of toxic double-strand breaks.[9][10]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the main target. This enzyme is essential for decatenation, the process of separating interlinked daughter chromosomes after DNA replication.[8][11] By inhibiting topoisomerase IV, this compound prevents proper chromosome segregation, which ultimately halts cell division and leads to bacterial cell death.[12]

The disruption of these vital processes results in a rapid bactericidal effect.[13]

Caption: this compound's mechanism of action targeting bacterial topoisomerases.

Antimicrobial Spectrum and In Vitro Efficacy

This compound has a broad spectrum of activity, demonstrating potency against many key veterinary pathogens.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables below summarize the MIC50 and MIC90 values (concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against several significant pathogens.

| Pathogen | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Mannheimia haemolytica | Cattle | 0.063 | 0.25 | [6][14] |

| Pasteurella multocida | Cattle | Not Reported | 0.125 | [15] |

| Haemophilus somnus | Cattle | Not Reported | 0.125 | [15] |

| Mycoplasma gallisepticum | Chicken | 1.0 | 2.0 | [16] |

| Escherichia coli | Poultry | 0.25 | Not Reported | [17] |

| Pathogen | Host | MIC Range (µg/mL) | Reference(s) |

| Mycoplasma species | Poultry, Swine | 0.008 - 0.5 | [9] |

| Pasteurella multocida | General | 0.00375 - 0.125 | [9] |

Pharmacokinetics and Pharmacodynamics (PK/PD)

The clinical efficacy of this compound is determined by its pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed after administration and demonstrates good tissue penetration, achieving significantly higher concentrations in lung tissue than in plasma.[12][18]

-

Pharmacokinetics: this compound is metabolized in the liver and primarily excreted through urine and bile.[12] Its pharmacokinetic parameters vary by species, dose, and route of administration.

-

Pharmacodynamics: As a concentration-dependent antibiotic, the rate and extent of bacterial killing by this compound increase with higher drug concentrations.[8][19] The most critical PK/PD index for predicting the efficacy of fluoroquinolones is the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC).[8] An optimal AUC/MIC ratio of greater than 125 is generally associated with clinical success and a reduced likelihood of resistance development.[8]

Table 3: Selected Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (F%) | Reference(s) |

|---|---|---|---|---|---|---|

| Cattle | 1.25 mg/kg IM | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~100% | [20] |

| Gushi Chickens | 5 mg/kg PO | 0.53 | 4.0 | 11.24 | 40.12% | [17] |

| Gushi Chickens | 5 mg/kg IV | 3.62 (C0) | N/A | 10.17 | N/A | [17][21] |

| Lambs (Infected) | 6 mg/kg SC | 3.60 | 1.0 | 5.86 | Not Reported |[18] |

Mechanisms of Bacterial Resistance

Resistance to fluoroquinolones like this compound can develop rapidly and typically occurs through two primary mechanisms.[10]

-

Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding sites on these enzymes.[10] This reduces the binding affinity of this compound, decreasing its inhibitory effect and requiring higher concentrations to achieve bactericidal activity.[11]

-

Reduced Intracellular Concentration: Bacteria can reduce the amount of this compound inside the cell through two main strategies:

-

Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, actively transports the drug out of the cell before it can reach its target enzymes.[11][22]

-

Decreased Porin Expression: A reduction in the number of porin channels in the outer membrane of Gram-negative bacteria can limit the influx of the drug into the cell.[11]

-

Caption: Primary mechanisms of bacterial resistance to this compound.

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Methodology:

-

Prepare Inoculum: A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]

-

Drug Dilution: A stock solution of this compound is prepared. A series of two-fold serial dilutions are made in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).[18]

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.[18]

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.[18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: In Vitro Plasma Protein Binding Assay

This protocol outlines an ultrafiltration method to determine the percentage of this compound bound to plasma proteins.

Methodology:

-

Sample Preparation: Pooled plasma is collected from drug-free animals. The plasma is spiked with known concentrations of this compound (e.g., 0.05, 0.5, and 5 µg/mL).[23]

-

Equilibration: The spiked plasma samples are incubated at 37°C for 30 minutes to allow the drug to equilibrate and bind to plasma proteins.[23]

-

Ultrafiltration: A 1 mL aliquot of the spiked plasma is transferred to an ultrafiltration device (e.g., Amicon Ultra, 10 kD molecular weight cut-off).[23]

-

Centrifugation: The device is centrifuged at approximately 4000 x g for 15 minutes. This separates the protein-free ultrafiltrate (containing unbound, free drug) from the plasma proteins (which retain the bound drug).[23]

-

Analysis: The concentration of this compound in the ultrafiltrate (free drug) is measured using High-Performance Liquid Chromatography (HPLC). The total drug concentration is measured from a non-filtered sample.

-

Calculation: The percentage of protein binding is calculated using the formula: Protein Binding (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics (PK), Pharmacodynamics (PD), and PK-PD Integration of this compound in Sheep Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 9. nbinno.com [nbinno.com]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 12. youtube.com [youtube.com]

- 13. icba-israel.com [icba-israel.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Rational Use of this compound for Treatment of Mycoplasma gallisepticum in Chickens Based on the Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound in Gushi Chickens after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ovid.com [ovid.com]

- 20. This compound [fao.org]

- 21. researchgate.net [researchgate.net]

- 22. Concentration-resistance relationship and PK/PD evaluation of this compound against emergence of resistant Pasteurella multocida in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2.3.3. In Vitro Protein Binding Assay of this compound [bio-protocol.org]

An In-depth Technical Guide to the Solubility of Danofloxacin in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is critical for formulation development, ensuring bioavailability, and enabling various analytical procedures. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes and mechanisms.

This compound and this compound Mesylate Solubility Data

The solubility of this compound can be influenced by whether it is in its base form or as a mesylate salt. The mesylate salt form generally enhances aqueous solubility.[1] The following tables summarize the available quantitative solubility data for both forms in a range of common solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Unit | Reference(s) |

| Water | 172 - 205 | g/L | [2] |

| Acetic Acid | 90 - 500 | g/L | [2] |

| Acetone | < 0.1 | g/L | [2] |

| Dimethyl Sulfoxide (DMSO) | 10 - 33 | g/L | [2] |

| Ethanol | < 0.1 | g/L | [2] |

| Hexane | < 0.1 | g/L | [2] |

| Methanol | 1 - 10 | g/L | [2] |

| Methylene Chloride | < 0.1 | g/L | [2] |

| Tetrahydrofuran | < 0.1 | g/L | [2] |

| Trifluoroacetic Acid | 90 - 500 | g/L | [2] |

Table 2: Solubility of this compound Mesylate

| Solvent | Solubility | Unit | Reference(s) |

| Water | 20 | mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | mg/mL | [2] |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound, incorporating High-Performance Liquid Chromatography (HPLC) for accurate quantification.

2.1. Materials and Equipment

-

This compound (or this compound Mesylate) powder

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV or fluorescence detector

-

Volumetric flasks and pipettes

-

Analytical balance

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. Specific conditions for this compound analysis are provided below.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent under the experimental conditions.

-

2.3. HPLC Conditions for this compound Quantification

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of triethylamine solution (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Detection: Photodiode Array (PDA) detector at 280 nm.[3]

-

Injection Volume: 20 µL.[3]

-

Column Temperature: 30 °C.[3]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for Microbiological Assay of Danofloxacin in Milk

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity, specifically developed for veterinary use.[1] Its application in dairy cattle for treating infections like bovine respiratory disease raises concerns about potential residues in milk, which can pose risks to human health and affect dairy processing. Regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in milk, necessitating sensitive and reliable analytical methods for its quantification.[2][3][4][5] The MRL for this compound in bovine milk is set at 30 µg/kg.[4][5]

This document provides detailed application notes and protocols for the quantification of this compound in milk using a microbiological agar diffusion assay. This method is a cost-effective and reliable technique for determining the antimicrobial potency of this compound residues.[6] The assay is based on the principle that the size of the inhibition zone of a susceptible microorganism is proportional to the concentration of the antibiotic present in the sample.

Principle of the Method

The microbiological assay for this compound in milk is performed using the agar diffusion method, specifically the cylinder-plate technique.[7] A susceptible test microorganism, Staphylococcus epidermidis, is uniformly seeded into an agar medium.[7] Standard solutions of this compound and prepared milk samples are placed in stainless steel cylinders on the surface of the agar. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The antimicrobial activity of this compound inhibits the growth of the test microorganism, resulting in clear circular zones of inhibition. The diameter of these zones is measured, and the concentration of this compound in the sample is determined by comparing the size of its inhibition zone to those produced by known concentrations of the this compound standard.

Materials and Reagents

-

This compound reference standard

-

Test microorganism: Staphylococcus epidermidis ATCC 12228[7]

-

Culture media:

-

Antibiotic Assay Medium No. 1 (Seed Agar)

-

Antibiotic Assay Medium No. 11 (Base Agar)

-

-

Phosphate buffer (pH 5.8)

-

Sterile stainless steel cylinders (8 mm x 6 mm x 10 mm)[7]

-

Sterile Petri dishes (100 mm x 20 mm)[7]

-

General laboratory equipment (autoclave, incubator, calipers, etc.)

Experimental Protocols

Preparation of Culture Media

Antibiotic Assay Medium No. 1 (Seed Agar)

| Ingredient | Amount per Liter |

| Peptone | 6.0 g |

| Pancreatic Digest of Casein | 4.0 g |

| Yeast Extract | 3.0 g |

| Beef Extract | 1.5 g |

| Dextrose | 1.0 g |

| Agar | 15.0 g |

| Purified Water | 1000 mL |

| Final pH: 6.5-6.6 after sterilization |

Instructions:

-

Suspend 30.5 g of the medium in 1000 mL of purified water.

-

Heat to boiling to dissolve the medium completely.

-

Sterilize by autoclaving at 121°C for 15 minutes.

Antibiotic Assay Medium No. 11 (Base Agar)

| Ingredient | Amount per Liter |

| Peptone | 6.0 g |

| Yeast Extract | 3.0 g |

| Beef Extract | 1.5 g |

| Dextrose | 1.0 g |

| Agar | 15.0 g |

| Purified Water | 1000 mL |

| Final pH: 7.8-8.0 after sterilization |

Instructions:

-

Suspend 26.0 g of the medium in 1000 mL of purified water.

-

Heat to boiling to dissolve the medium completely.

-

Sterilize by autoclaving at 121°C for 15 minutes.

Preparation of Inoculum

-

Culture Staphylococcus epidermidis ATCC 12228 on slants of Antibiotic Assay Medium No. 1 at 32-35°C for 24 hours.

-

Wash the growth from the slant using sterile 0.9% saline solution.

-

Standardize the resulting bacterial suspension to obtain a transmittance of 25% at 580 nm.[7] This stock suspension can be stored at 2-8°C for up to one week.

-

For use in the assay, dilute the stock suspension into the melted Antibiotic Assay Medium No. 1 (cooled to 45-50°C) to obtain the optimal inoculum concentration (typically 1-2% v/v).

Preparation of Standard and Sample Solutions

This compound Standard Solutions:

-

Accurately weigh a suitable amount of this compound reference standard and dissolve in purified water to obtain a stock solution of 100 µg/mL.

-

From the stock solution, prepare working standard solutions with concentrations of 5.0, 10.0, and 20.0 µg/mL by diluting with phosphate buffer (pH 5.8).[7]

Milk Sample Preparation:

-

Collect milk samples aseptically to avoid microbial contamination.

-

Allow the milk sample to warm to room temperature and mix gently.

-

Centrifuge the milk sample at 3000 rpm for 15 minutes to separate the cream layer.

-

Carefully remove the skimmed milk for analysis.

-

If necessary, dilute the skimmed milk with phosphate buffer (pH 5.8) to bring the expected this compound concentration within the range of the standard curve.

Assay Procedure (Cylinder-Plate Method)

-

Pour 20 mL of molten Antibiotic Assay Medium No. 11 into sterile Petri dishes to form a uniform base layer.[7]

-

Once the base layer has solidified, pour 5 mL of Antibiotic Assay Medium No. 1, previously inoculated with the standardized S. epidermidis suspension, as a seed layer.[7]

-

Allow the seed layer to solidify completely in a level position.

-

Aseptically place six stainless steel cylinders on the agar surface, spaced evenly.

-

Fill three alternate cylinders with the median concentration (10.0 µg/mL) of the this compound standard solution. Fill the other three cylinders with the prepared milk sample.

-

Alternatively, a 3x3 parallel line assay design can be used, with three doses of the standard and three doses of the sample on each plate.[7]

-

Incubate the plates at 35 ± 2°C for 18 hours.[7]

-

After incubation, measure the diameter of the zones of inhibition with a calibrated caliper to the nearest 0.1 mm.

Data Analysis

-

Calculate the average diameter of the inhibition zones for the standard and sample solutions.

-

Construct a standard curve by plotting the logarithm of the this compound standard concentrations against the mean diameters of the inhibition zones.

-

Determine the concentration of this compound in the milk sample by interpolating its mean inhibition zone diameter on the standard curve.

-

Correct the result for any dilution factors used during sample preparation.

Data Presentation

The performance of the microbiological assay for this compound has been validated, and the key quantitative data are summarized below.

Table 1: Linearity of the Microbiological Assay for this compound

| Parameter | Value |

| Concentration Range | 5.0 - 20.0 µg/mL |

| Correlation Coefficient (r) | 0.9998 |

Table 2: Precision of the Microbiological Assay for this compound

| Precision Type | Mean Concentration (µg/mL) | Relative Standard Deviation (RSD) |

| Intraday (Repeatability) | 10.12 | 1.2% |

| Interday (Intermediate) | 10.25 | 1.5% |

Table 3: Accuracy of the Microbiological Assay for this compound

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |

| 8.0 | 7.95 | 99.4 |

| 10.0 | 10.02 | 100.2 |

| 12.0 | 11.93 | 99.4 |

Visualizations

Caption: Experimental workflow for the microbiological assay of this compound.

Caption: Logical relationship between this compound concentration and inhibition zone size.

Conclusion

The microbiological agar diffusion assay described provides a sensitive, precise, and accurate method for the quantification of this compound in milk. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring of antibiotic residues in dairy products. The method is suitable for routine quality control and can be implemented with standard microbiological laboratory equipment.

References

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. tmmedia.in [tmmedia.in]

- 3. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 4. micromasterlab.com [micromasterlab.com]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. researchgate.net [researchgate.net]

- 7. himedialabs.com [himedialabs.com]

Application Notes and Protocols for Danofloxacin Treatment of Swine Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and critical data for the use of danofloxacin in treating swine respiratory disease (SRD). The information is intended to guide research, development, and clinical application of this fluoroquinolone antimicrobial.

Introduction to this compound

This compound is a synthetic fluoroquinolone with broad-spectrum bactericidal activity against a variety of pathogens implicated in swine respiratory disease.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[3][4] This mode of action results in rapid, concentration-dependent killing of susceptible bacteria.[5] this compound is effective against key SRD pathogens including Pasteurella multocida, Actinobacillus pleuropneumoniae, and Haemophilus parasuis.[3][4][6]

Recommended Treatment Protocols

Standard treatment protocols for this compound in swine involve intramuscular administration. The recommended dosage regimens are designed to achieve therapeutic concentrations in lung tissue, which can be 3 to 4 times higher than in plasma.[3][4]

Standard Intramuscular (IM) Injection Protocol

-

Dosage: 1.25 mg of this compound per kg of body weight.[1][3][4][7][8]

-

Administration: Administer via intramuscular injection. For pigs weighing more than 100 kg, it is advised to divide the dose so that no more than 5 ml are injected at a single site.[3][4][7]

-

Frequency: Three treatments should be administered at 24-hour intervals.[3][4][7]

-

Duration: The standard course of treatment is three consecutive days.[1][3][4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in swine, compiled from various studies.

Table 1: Recommended Dosage and Administration

| Parameter | Value | Reference |

| Dosage Rate | 1.25 mg/kg body weight | [1][3][4][7][8] |

| Route of Administration | Intramuscular (IM) Injection | [1][3][4][7][8] |

| Frequency | Once daily | [1][3][7][8] |

| Duration of Treatment | 3 to 5 days | [1][8] |

| Maximum Injection Volume per Site | 5 ml for pigs > 100 kg | [3][4][7] |

Table 2: Pharmacokinetic Parameters of this compound in Swine

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 6.8 - 7 hours | Following IM administration | [8][9] |

| Peak Plasma Concentration (Cmax) | 0.40 mg/L | Single 1.25 mg/kg IM dose | [1][8] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Following IM administration | [3][4][9] |

| Bioavailability (F) | 95.2% | Following IM administration of 2.5 mg/kg | [2] |

| Lung Tissue to Plasma Ratio | 3:1 to 7:1 | [3][4][9] |

Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)

| Pathogen | MIC90 (μg/mL) | Reference |

| Mycoplasma hyopneumoniae | 0.06 | [3][4] |

| Pasteurella multocida | 0.06 | [5] |

| Actinobacillus pleuropneumoniae | Not explicitly stated | |

| Haemophilus parasuis | Not explicitly stated |

Experimental Protocols

Pharmacokinetic (PK) Study Protocol

This protocol outlines a typical experimental design for determining the pharmacokinetic profile of this compound in swine.

Objective: To determine the plasma and tissue concentration-time profile of this compound in healthy piglets following intravenous (IV) and intramuscular (IM) administration.

Animals: Healthy piglets, weighing approximately 40 kg.[1][8]

Experimental Design:

-

Housing and Acclimatization: House animals individually in controlled conditions with ad libitum access to feed and water. Allow for an acclimatization period before the study begins.

-

Dosing:

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

-

Drug Concentration Analysis: Analyze the concentration of this compound in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters including half-life (t½), peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), and area under the concentration-time curve (AUC).

Pharmacodynamic (PD) Study Protocol (In Vitro)

This protocol describes a method for determining the in vitro efficacy of this compound against swine respiratory pathogens.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of Pasteurella multocida and Haemophilus parasuis.

Materials:

-

Clinical isolates of target bacteria from swine with respiratory disease.

-

Appropriate broth medium (e.g., Mueller-Hinton broth).

-

This compound analytical standard.

-

96-well microtiter plates.

Methodology (Broth Microdilution):

-

Isolate Preparation: Culture bacterial isolates on appropriate agar plates to ensure purity and viability. Prepare a standardized inoculum of each isolate.

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plates under appropriate atmospheric and temperature conditions for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Mechanism of Action and PK/PD Integration

The following diagrams illustrate the mechanism of action of this compound and the workflow for a pharmacokinetic/pharmacodynamic (PK/PD) analysis to optimize dosing regimens.

References

- 1. This compound [fao.org]

- 2. Comparison of PK/PD Targets and Cutoff Values for this compound Against Pasteurella multocida and Haemophilus parasuis in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. Swine Respiratory Health [farmanimal.elanco.com]

- 7. Dosage and administration - Advocin 2.5% Solution for Injection [noahcompendium.co.uk]

- 8. fao.org [fao.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. researchgate.net [researchgate.net]

Determining Danofloxacin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical metric for assessing antimicrobial susceptibility and guiding therapeutic dosage regimens.

Introduction to this compound and MIC Testing

This compound is a synthetic fluoroquinolone with broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] By targeting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death.

Determining the MIC of this compound is crucial for:

-

Antimicrobial Susceptibility Surveillance: Monitoring trends in bacterial resistance to this compound over time.

-

Drug Development: Evaluating the in vitro potency of new this compound formulations or derivatives.

-

Clinical Breakpoint Establishment: Defining the MIC values that categorize a bacterial isolate as susceptible, intermediate, or resistant to this compound, thereby informing clinical treatment decisions. The Clinical and Laboratory Standards Institute (CLSI) has established such breakpoints for certain veterinary pathogens.[2][3]

Mechanism of Action of this compound

This compound exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It specifically targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are responsible for managing the topological state of the bacterial chromosome, a critical process for DNA replication, repair, and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzymes in their cleavage-competent state. This leads to the accumulation of double-stranded DNA breaks, which ultimately results in the inhibition of DNA synthesis and bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The determination of this compound's MIC typically follows a standardized workflow to ensure accuracy and reproducibility. The process begins with the preparation of the bacterial inoculum and the antimicrobial agent, followed by the susceptibility testing method of choice (e.g., broth microdilution or agar dilution), incubation, and finally, the determination of the MIC value.

Caption: Experimental workflow for this compound MIC determination.

Quantitative Data: this compound MIC Values

The following table summarizes the MIC values of this compound against a selection of key veterinary bacterial pathogens. These values have been compiled from various studies and surveillance programs.

| Bacterial Species | Isolate Origin/Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mannheimia haemolytica | Bovine Respiratory Disease (3,823) | 0.064 | ≥4 | Not Reported | [4] |

| Mannheimia haemolytica | Bovine (challenge isolate) | 0.03 | 0.03 | Not Reported | |

| Pasteurella multocida | Bovine Respiratory Disease (4,054) | 0.016 | 0.5 | Not Reported | [4] |

| Pasteurella multocida | Swine (931) | Not Reported | Not Reported | Not Reported | [5] |

| Histophilus somni | Bovine (2000-2009) | Not Reported | Increased >1 dilution | Not Reported | [6] |

| Histophilus somni | Bovine (166) | Not Reported | Not Reported | 0.008 - 0.5 | [7] |

| Mycoplasma bovis | Bovine (62) | Not Reported | 0.5 | Not Reported | [8] |

| Mycoplasma bovis | Bovine (210, 1978-2009) | 0.25 (remained low) | Not Reported | Not Reported | [9][10] |

| Mycoplasma bovis | Bovine (35, Hungary) | Not Reported | 0.312 | Not Reported | [11] |

| Escherichia coli | Swine (1,233) | Not Reported | Not Reported | ≤0.015 - ≥64 | [12] |

| Escherichia coli | Pigeons (38) | 0.5 | Not Reported | Not Reported | [13] |

| Salmonella spp. | Not Specified | Not Reported | Not Reported | Not Reported | [14] |

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and M07.[15][16][17][18]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (refer to CLSI M100)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Bacterial isolate(s) to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range.

-

Sterilize the stock solution by filtration if necessary.

-

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (broth only, no this compound) and a sterility control well (uninoculated broth) for each isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and temperature conditions may be required.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Agar Dilution Method

This method involves incorporating various concentrations of this compound into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the surface of the agar.

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile petri dishes

-

Bacterial isolate(s) to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of the molten agar (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no this compound.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to match the 0.5 McFarland standard.

-

This standardized suspension can be used directly for inoculation.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating apparatus, transfer a standardized amount of each bacterial suspension to the surface of the agar plates, starting with the growth control plate and progressing to plates with increasing concentrations of this compound.

-

Each spot should contain approximately 10⁴ CFU.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony at the inoculation spot.

-

The growth control plate should show confluent growth.

-

Quality Control

For both methods, it is essential to include quality control (QC) strains with known this compound MIC values in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains and their acceptable MIC ranges can be found in the relevant CLSI documents (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213).

Conclusion

The broth microdilution and agar dilution methods, when performed according to standardized protocols such as those provided by the CLSI, are reliable for determining the in vitro activity of this compound against veterinary pathogens. Accurate and consistent MIC data are fundamental for the prudent use of this important antimicrobial agent, helping to optimize therapeutic efficacy and minimize the development of antimicrobial resistance.

References

- 1. Comparison of in vitro activity of this compound, florfenicol, oxytetracycline, spectinomycin and tilmicosin against recent field isolates of Mycoplasma bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New interpretive criteria for this compound antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of PK/PD Targets and Cutoff Values for this compound Against Pasteurella multocida and Haemophilus parasuis in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A ten-year (2000-2009) study of antimicrobial susceptibility of bacteria that cause bovine respiratory disease complex--Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni--in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Antibiotic susceptibility profiles of Mycoplasma bovis strains isolated from cattle in Hungary, Central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Susceptibility breakpoint for this compound against swine Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antibacterial activity of this compound against Escherichia coli isolated from pigeons and its pharmacokinetic in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 17. Standard Norge | standard.no. CLSI VET01 [online.standard.no]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Pharmacokinetic Modeling of Danofloxacin in Cattle

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of danofloxacin in cattle. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting studies related to this third-generation fluoroquinolone antimicrobial.

Introduction to this compound in Cattle

This compound is a synthetic fluoroquinolone with broad-spectrum antibacterial activity, primarily used for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica and Pasteurella multocida.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase.[3] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the potential for antimicrobial resistance.

This compound is available in formulations for subcutaneous (SC) and intramuscular (IM) injection.[1][4] It is not intended for use in dairy cattle producing milk for human consumption or in calves intended for veal.[2][5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in cattle from various studies. These values can vary based on the dosage, route of administration, and health status of the animals.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value | Route | Dose (mg/kg) | Animal Type | Reference |

| Elimination Half-Life (t½) | 3.9 - 4.4 h | IM/SC | 1.25 | Calves | [1] |

| 7.4 h | IV | 1.25 | Calves (4-6 weeks old) | [6] | |

| 7 h | IM | 1.25 | Calves (40 kg) | [7] | |

| 135.7 min | IM | 1.25 | Lactating Cows | [3] | |

| Peak Plasma Concentration (Cmax) | 0.39 - 0.48 µg/mL | IM/SC | 1.25 | Calves | [1] |

| 0.40 µg/mL | IM | 1.25 | Calves (40 kg) | [7] | |

| Time to Peak Plasma Concentration (Tmax) | 0.8 - 1.3 h | IM/SC | 1.25 | Calves | [1] |

| Volume of Distribution (Vd) | 4.3 L/kg | IV | 1.25 | Calves (4-6 weeks old) | [6] |

| 2.5 L/kg | IM | Not Specified | Cattle | [8] | |

| 2.04 L/kg | IV | 1.25 | Lactating Cows | [3] | |

| Bioavailability (F) | 100% | IM | Not Specified | Cattle | [8] |

Table 2: Tissue Distribution of this compound in Cattle

| Tissue | Concentration Relative to Plasma | Time Post-Administration | Dose (mg/kg) | Route | Reference |

| Lung | ~5 times higher (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |

| 1.68 mg/L (Peak) | 1 hour | 1.25 (IM) | IM | [7] | |

| Bronchial Mucosa | ~3 times higher (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |

| Bronchial Secretions | 0.85 (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |

| Nasal Secretions | 0.42 (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |

| Colon | >5 times higher | 8 hours | Not Specified | Parenteral | [9] |

| Mesenteric Lymph Nodes | 19 times higher | 12 hours | Not Specified | Parenteral | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible pharmacokinetic studies. The following protocols are synthesized from multiple sources to provide a comprehensive guide.

Plasma Pharmacokinetic Study Protocol

This protocol outlines the steps for determining the pharmacokinetic profile of this compound in cattle plasma following a single administration.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) of this compound in cattle plasma.

Materials:

-

Healthy cattle (specify breed, age, and weight)

-

This compound injectable solution (e.g., Advocin™)[2]

-

Syringes and needles for administration and blood collection

-

Blood collection tubes with anticoagulant (e.g., heparin or EDTA)

-

Centrifuge

-

Cryovials for plasma storage

-

Freezer (-20°C or -80°C)

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection[10][11][12]

Procedure:

-

Animal Acclimatization: House animals in appropriate facilities for a period of at least one week to acclimate to the study environment. Provide ad libitum access to feed and water.

-

Health Assessment: Conduct a thorough physical examination to ensure all animals are healthy prior to the study.

-

Catheterization (Optional but Recommended): For ease of frequent blood sampling, place a jugular vein catheter one day prior to drug administration.

-

Drug Administration:

-

Accurately weigh each animal to determine the correct dose volume.

-

Administer this compound via the desired route (e.g., subcutaneous injection in the neck or intramuscular injection).[5] Recommended dosage is typically 1.25 mg/kg for multi-day therapy or a single dose of 8 mg/kg.[2][4]

-

For IM injections in cattle weighing over 400 kg, divide the dose so that no more than 20 ml are injected per site.[4]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration.

-

Collect approximately 5-10 mL of whole blood into tubes containing an anticoagulant.

-

-

Plasma Separation:

-

Within 1 hour of collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.

-

Carefully transfer the plasma supernatant to labeled cryovials.

-

-

Sample Storage: Store plasma samples at -20°C or -80°C until analysis.

-

This compound Quantification (HPLC):

-

Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.[10] This may be followed by a liquid-liquid extraction step.

-

Chromatographic Separation: Use a reversed-phase HPLC column to separate this compound from endogenous plasma components.[11]

-

Detection: Utilize a fluorescence detector (e.g., excitation at 338 nm and emission at 425 nm) or a UV detector for quantification.[11]

-

Data Analysis: Construct a standard curve using known concentrations of this compound to quantify the drug in the unknown samples.

-

-

Pharmacokinetic Modeling: Use appropriate software (e.g., WinNonlin) to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.[13]

Tissue Distribution Study Protocol

This protocol describes the methodology for assessing the distribution of this compound in various cattle tissues.

Objective: To determine the concentration of this compound in target tissues (e.g., lung, liver, kidney, muscle) at various time points after administration.

Materials:

-

Healthy cattle

-

This compound injectable solution

-

Surgical instruments for tissue collection

-

Sample bags and labels

-

Homogenizer

-

Analytical balance

-

HPLC system

-

Freezer (-80°C)

Procedure:

-

Animal Treatment:

-

Divide cattle into groups, with each group representing a specific time point for tissue collection.

-

Administer this compound as described in the plasma PK study protocol.

-

-

Tissue Collection:

-

At predetermined time points post-administration (e.g., 12, 24, 36, 48, 60, 72 hours), humanely euthanize the animals in each group.[1]

-

Immediately collect samples of the target tissues (e.g., lung, liver, kidney, muscle, fat, and injection site).

-

Rinse tissues with saline to remove excess blood, blot dry, and weigh.

-

-

Sample Storage: Store tissue samples at -80°C until analysis.

-

This compound Extraction and Quantification:

-

Homogenization: Thaw and homogenize a known weight of each tissue sample.[10]

-

Extraction: Perform an acid hydrolysis step followed by solvent partition to extract this compound and its metabolites from the tissue homogenates.[1]

-

Quantification: Analyze the extracts using an HPLC method similar to that described for plasma, with appropriate validation for each tissue matrix.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the pharmacokinetic modeling of this compound.

Caption: Workflow for a this compound Pharmacokinetic Study in Cattle.

Caption: Relationship between Pharmacokinetics and Pharmacodynamics of this compound.

References

- 1. This compound [fao.org]

- 2. valleyvet.com [valleyvet.com]

- 3. icba-israel.com [icba-israel.com]

- 4. Dosage and administration - Advocin 2.5% Solution for Injection [noahcompendium.co.uk]

- 5. zoetisus.com [zoetisus.com]

- 6. Penetration of this compound into the respiratory tract tissues and secretions in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Pharmacokinetics of Enrofloxacin and this compound in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Development of a method for the determination of this compound in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of Clinical Breakpoint of this compound for Glaesserella parasuis in Plasma and in PELF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Danofloxacin Dosage to Minimize Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing danofloxacin dosage to minimize the emergence of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind optimizing this compound dosage to prevent resistance?

A1: The core principle is to maintain this compound concentrations at the site of infection that are high enough to kill not only the susceptible bacterial population but also the least susceptible, first-step resistant mutants.[1][2] This approach is guided by the "mutant selection window" (MSW) hypothesis. The MSW is the concentration range between the minimum inhibitory concentration (MIC) of the susceptible population and the mutant prevention concentration (MPC).[1][2] Dosing regimens should aim to keep drug concentrations above the MPC for as long as possible.

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound, and what are their target values?

A2: this compound is a concentration-dependent antibiotic.[2] The most important PK/PD indices for predicting its efficacy and preventing resistance are the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24h/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). For Gram-negative bacteria, an AUC24h/MIC ratio of 100-125h and a Cmax/MIC ratio of 8-10 are generally targeted to achieve a bactericidal effect and reduce the risk of resistance. To specifically prevent the selection of resistant mutants, the AUC24h/MPC ratio is a critical parameter. For example, for Pasteurella multocida, an AUC24h/MPC ratio of 19 h has been identified as a minimum target.[3]

Q3: How does the Mutant Prevention Concentration (MPC) differ from the Minimum Inhibitory Concentration (MIC)?

A3: The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial population (typically starting at ~10^5 CFU/mL).[4] The MPC, on the other hand, is the lowest drug concentration required to block the growth of the least susceptible cells present in a high-density bacterial population (≥10^9 CFUs).[4] The MPC essentially represents the MIC of the most resistant first-step mutants.

Q4: What are the common mechanisms of resistance to this compound?

A4: Resistance to this compound, a fluoroquinolone, primarily arises from mutations in the genes encoding its target enzymes: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[5][6] A common first-step mutation occurs in the gyrA gene.[6] Overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, is another significant mechanism of resistance.[3]

Q5: Can this compound treatment impact the gut microbiota and contribute to the spread of resistance?

A5: Yes, this compound administration can alter the diversity of the gut microbiota.[7] This can lead to the selection and enrichment of resistance genes, not only for fluoroquinolones but also for unrelated antibiotics, potentially through horizontal gene transfer.[7]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for the same bacterial isolate.

-

Possible Cause: Variation in inoculum preparation. The final inoculum density is crucial for consistent MIC results.

-

Troubleshooting Steps:

-

Ensure the bacterial culture is in the logarithmic growth phase before dilution.

-

Standardize the turbidity of the bacterial suspension using a McFarland standard (e.g., 0.5 McFarland).

-

Verify the final inoculum concentration in the wells of the microdilution plate by performing a colony count.

-

-

Possible Cause: Improper preparation or storage of this compound stock solutions.

-

Troubleshooting Steps:

-

Use a freshly prepared stock solution for each experiment.